(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE
Overview
Description
(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the intermediate with a trimethoxybenzaldehyde derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may be studied for its potential as a catalyst in organic reactions.
Material Science: Its structural properties could be explored for applications in material science.
Biology
Pharmacology: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biochemistry: Studies might investigate its interactions with biological macromolecules.
Medicine
Drug Development: The compound could be a candidate for drug development, particularly for conditions involving the central nervous system.
Industry
Chemical Industry: Its derivatives might be used in the synthesis of other valuable compounds.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of (Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE would depend on its specific biological target. Generally, piperazine derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenylpiperazin-1-yl)benzamide: Another piperazine derivative with potential pharmacological activity.
1-(2,4,5-Trimethoxyphenyl)piperazine: A compound with similar structural features.
Uniqueness
(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is unique due to the combination of the phenylpiperazine and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-14-20(26-3)19(25-2)13-16(18)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYONQSDKQZJJ-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N\N2CCN(CC2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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